(4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methanone
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Overview
Description
(4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methanone is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a methoxyphenyl group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methanone typically involves the reaction of 4-benzylpiperidine with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride can facilitate substitution reactions.
Major Products
Oxidation: Formation of (4-Hydroxybenzylpiperidin-1-yl)(3-hydroxyphenyl)methanone.
Reduction: Formation of (4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in the development of new therapeutic agents, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to inhibit the function of key enzymes in bacterial and fungal cells, leading to cell death. In neurodegenerative disease research, it has been shown to interact with amyloid-beta peptides, preventing their aggregation and promoting their clearance from the brain .
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methanone
- (4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methanone
- (4-Benzylpiperidin-1-yl)(3-hydroxyphenyl)methanone
Uniqueness
(4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes. Additionally, the benzyl group provides steric hindrance, influencing its reactivity and interaction with molecular targets .
Properties
Molecular Formula |
C20H23NO2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H23NO2/c1-23-19-9-5-8-18(15-19)20(22)21-12-10-17(11-13-21)14-16-6-3-2-4-7-16/h2-9,15,17H,10-14H2,1H3 |
InChI Key |
UXKNGOFKDXDQPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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